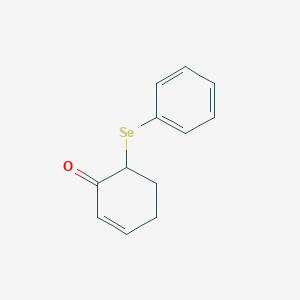
5-Hydroxypenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypenta-2,4-dienoic acid is a five-carbon, bis-unsaturated, α-hydroxy fatty acid. It is a metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypenta-2,4-dienoic acid can be achieved through the biodegradation of polychlorinated biphenyls (PCBs). PCBs-degrading bacteria attack the 2,3-carbon bond by biphenyl-2,3-dioxygenase, leading to the formation of chlorobenzoic acid and 2-hydroxy-penta-2,4-dienoic acid .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the production is likely carried out in research laboratories using microbial degradation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxypenta-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its α,β-unsaturated monocarboxylic acid structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from the reactions of this compound include various substituted dienoic acids and their derivatives .
Wissenschaftliche Forschungsanwendungen
5-Hydroxypenta-2,4-dienoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxypenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. It acts as a substrate for specific enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penta-2,4-dienoic acid: A pentadienoic acid with double bonds at positions 2 and 4.
2-Hydroxypenta-2,4-dienoate: The conjugate base of 2-hydroxypenta-2,4-dienoic acid.
cis-2-Hydroxypenta-2,4-dienoic acid: The cis-isomer of 2-hydroxypenta-2,4-dienoic acid.
Uniqueness
5-Hydroxypenta-2,4-dienoic acid is unique due to its α-hydroxy group and its role as a metabolite in the biodegradation of environmental pollutants. This makes it a valuable compound for research in environmental science and synthetic chemistry.
Eigenschaften
CAS-Nummer |
134360-89-7 |
|---|---|
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
5-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h1-4,6H,(H,7,8) |
InChI-Schlüssel |
OGWRQEGIUPHARM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)O)C=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


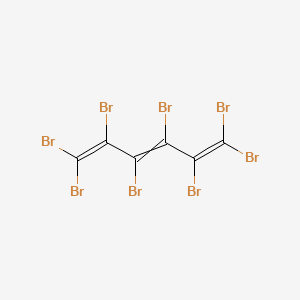
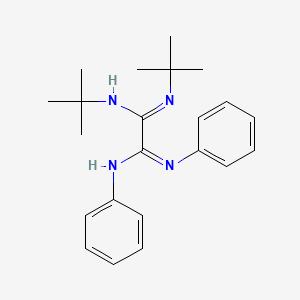
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
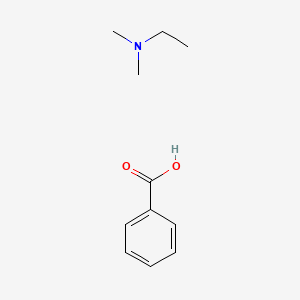

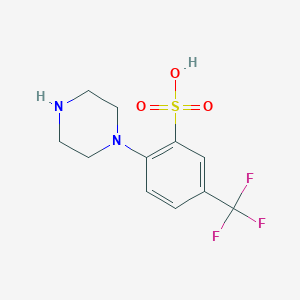
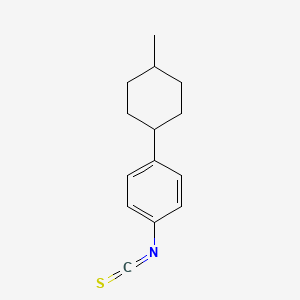
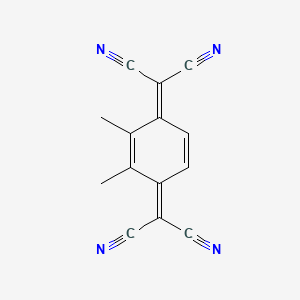
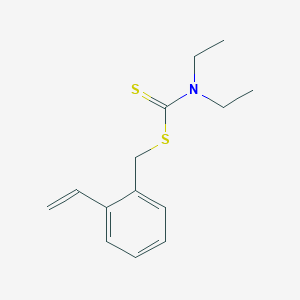
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
